molecular formula C16H16N2O3S B2568996 N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide CAS No. 1795299-60-3

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide

Cat. No.: B2568996
CAS No.: 1795299-60-3
M. Wt: 316.38
InChI Key: UJERNPZUCGCNQV-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both quinoline and sulfonamide pharmacophores, which are well-established in the development of bioactive compounds. Researchers are particularly interested in this hybrid structure for its potential in multiple therapeutic areas. Quinoline-sulfonamide hybrids have demonstrated promising broad-spectrum antimicrobial activity in scientific studies. Related hybrid complexes have shown excellent efficacy against a panel of clinically relevant bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli , as well as the fungus Candida albicans . This makes the core structure a valuable template for investigating new approaches to combat drug-resistant microorganisms. Furthermore, the quinoline-sulfonamide scaffold is a key structure in oncology research. Derivatives have been identified as potent modulators of metabolic enzymes crucial for cancer cell survival, such as the muscle isoform of pyruvate kinase (PKM2) . Targeting PKM2 allows researchers to probe the unique metabolic pathways of cancer cells, known as the Warburg effect, to develop novel mechanisms for reducing cancer cell viability and proliferation with high selectivity over normal cells . This compound is offered for research purposes to support investigations into these mechanisms and the development of new therapeutic agents.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12(10-13-7-9-21-11-13)18-22(19,20)15-6-2-4-14-5-3-8-17-16(14)15/h2-9,11-12,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJERNPZUCGCNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of furan with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues of Quinoline-8-sulfonamide Derivatives

The quinoline-8-sulfonamide scaffold is highly modular, with substitutions on the sulfonamide nitrogen significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

N-[(2R)-1,1,1-Trifluorobutan-2-yl]quinoline-8-sulfonamide ()
  • Substituent : A chiral trifluorobutyl group replaces the furan-containing branch.
  • Key Differences: The CF₃ group introduces strong electron-withdrawing effects, increasing lipophilicity (predicted logP ~3.5) compared to the furan derivative (estimated logP ~2.8). The trifluorobutyl group may enhance metabolic stability but reduce solubility in aqueous media. Chirality (R-configuration) could lead to stereoselective interactions in biological systems, a feature absent in the non-chiral furan derivative .
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide ()
  • Substituent : A bulky piperazine-carbonyl-phenyl group.
  • Key Differences: The piperazine moiety adds basicity and hydrogen-bonding capacity, improving water solubility. The aromatic phenyl group may enhance π-π stacking interactions in target binding, unlike the furan’s lone oxygen-mediated interactions.
Benzamide Derivatives ()
  • Core Structure : Benzamide (amide linkage) vs. sulfonamide.
  • Key Differences :
    • Amides are more polar than sulfonamides, leading to higher solubility but lower membrane permeability.
    • Substituents like methoxy, ethoxy, or propoxy groups on the phenyl ring () modulate electronic effects similarly to the furan’s electron-rich nature but lack heterocyclic aromaticity .

Physicochemical and Functional Properties

Compound Substituent Molecular Weight (g/mol) Predicted logP Key Functional Attributes
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide 1-(furan-3-yl)propan-2-yl ~316.35 ~2.8 Furan oxygen enhances H-bond acceptance; moderate lipophilicity
N-[(2R)-1,1,1-Trifluorobutan-2-yl]quinoline-8-sulfonamide Trifluorobutyl 316.29 () ~3.5 High lipophilicity; metabolic resistance
Piperazine-carbonyl-phenyl derivative () Piperazine-carbonyl-phenyl ~465.52 ~1.9 High solubility; crystalline stability
Benzamide analogs () Hydroxy-phenylpropan-2-yl ~350–400 ~2.2–2.6 Polar amide backbone; tunable alkoxy substituents

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